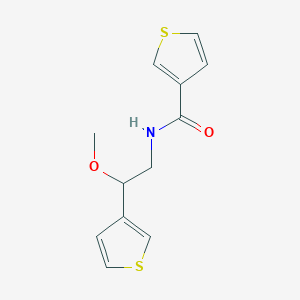

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a thiophene-based molecule, which is a class of heterocyclic compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. While the provided papers do not directly discuss this compound, they do provide insights into related thiophene-based compounds, which can be useful in understanding the general behavior and characteristics of such molecules.

Synthesis Analysis

The synthesis of thiophene-based carboxamides typically involves the reaction of a thiophene carboxylic acid or its derivatives with amines. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . This method could potentially be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene-based carboxamides can be characterized using techniques such as X-ray diffraction and spectroscopic methods. For instance, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was elucidated using X-ray diffraction, which provided detailed information about the molecular geometry . Density functional theory (DFT) calculations can complement experimental data by predicting the optimized geometry and identifying electrophilic and nucleophilic sites within the molecule .

Chemical Reactions Analysis

Thiophene-based carboxamides can participate in various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of these compounds can be influenced by intramolecular interactions, such as charge transfer or conjugation, which can be investigated using natural bond orbital (NBO) analysis . Understanding these interactions is crucial for predicting the behavior of the compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based carboxamides, such as solubility, fluorescence, and antimicrobial activity, can be significantly affected by their molecular structure. For example, some thiophene derivatives display fluorescence and solvatochromism, which are properties that can be exploited in the design of fluorescent dyes . Additionally, the antimicrobial activity of these compounds can be assessed using methods like the microdilution technique, and their potential interactions with biological targets can be explored through molecular docking studies .

Scientific Research Applications

Synthesis and Spectral Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is involved in the synthesis of complex molecules with potential applications in various fields, including corrosion inhibition and fluorescent dye development. For instance, derivatives such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate have been synthesized and shown to exhibit significant inhibition efficiency on the corrosion of mild steel in acidic solutions, suggesting potential applications in corrosion protection materials (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019). Similarly, N-ethoxycarbonylpyrene- and perylene thioamides, using similar structural motifs, have been used as building blocks in synthesizing a variety of fluorescent dyes with potential applications in sensing, imaging, and optoelectronic devices (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been explored for their antimicrobial and antioxidant properties. For example, compounds such as Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Organic Electronics

Compounds related to this compound, particularly those incorporating thiophene units, have found applications in organic electronics, such as in the development of dye-sensitized solar cells. For instance, 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules have been synthesized, with one achieving a solar-to-energy conversion efficiency of 7.3%, showcasing the potential of these compounds in enhancing the efficiency of organic solar cells (Liu et al., 2008).

Mechanism of Action

In terms of biological activity, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHRURIFQFGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CSC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)